molecular formula C17H17Cl2NOS B6038657 N-(2,5-dichlorophenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide

N-(2,5-dichlorophenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide

Cat. No. B6038657
M. Wt: 354.3 g/mol
InChI Key: IHXISOATDJXHDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichlorophenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide, also known as DDC-4, is a compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and survival. Additionally, N-(2,5-dichlorophenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide has been found to induce apoptosis, or programmed cell death, in certain cancer cells.
Biochemical and physiological effects:
N-(2,5-dichlorophenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide has been found to have various biochemical and physiological effects, including the inhibition of cell growth and survival in cancer cells, the induction of apoptosis in certain cancer cells, and the potential to act as a therapeutic agent in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-dichlorophenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide in lab experiments is its potential as a therapeutic agent in the treatment of neurodegenerative diseases and cancer. However, one limitation is that the mechanism of action of N-(2,5-dichlorophenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide is not fully understood, which may make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research involving N-(2,5-dichlorophenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide, including:
1. Further investigation of the mechanism of action of N-(2,5-dichlorophenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide, which may lead to the development of more effective treatments for cancer and neurodegenerative diseases.
2. Studies to determine the optimal dosage and administration of N-(2,5-dichlorophenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide for the treatment of cancer and neurodegenerative diseases.
3. Investigation of the potential use of N-(2,5-dichlorophenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide in combination with other therapeutic agents for the treatment of cancer and neurodegenerative diseases.
4. Studies to determine the potential side effects of N-(2,5-dichlorophenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide and ways to minimize these effects.
5. Investigation of the potential use of N-(2,5-dichlorophenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide in other areas of scientific research, such as immunology and infectious diseases.

Synthesis Methods

N-(2,5-dichlorophenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide can be synthesized using a multistep process involving the reaction of 2,5-dichlorophenylacetic acid with thionyl chloride, followed by reaction with 3,5-dimethylbenzyl mercaptan. The resulting product is then purified using column chromatography.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide has been studied for its potential use in various scientific research applications, including cancer research and neuroscience. In cancer research, N-(2,5-dichlorophenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide has been found to inhibit the growth of certain cancer cells, making it a potential candidate for the development of new cancer treatments. In neuroscience, N-(2,5-dichlorophenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide has been found to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NOS/c1-11-5-12(2)7-13(6-11)9-22-10-17(21)20-16-8-14(18)3-4-15(16)19/h3-8H,9-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXISOATDJXHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CSCC(=O)NC2=C(C=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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